Furfuryl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

10.19 M

1000 mg/mL at 25 °C

Soluble in chloroform; very soluble in ethanol, ethyl ether

Soluble in alcohol, benzene; very soluble in ether

Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons

Immiscible with most oils

In water, 1.00X10+6 mg/L at 25 °C (miscible)

Solubility in water: freely soluble

miscible in water; miscible in oils

miscible (in ethanol)

Miscible

Synonyms

Canonical SMILES

Precursor for Bio-based Chemicals

Furfuryl alcohol serves as a valuable building block for the synthesis of various bio-based chemicals. As a renewable resource, furfuryl alcohol can be derived from biomass sources like xylose, a sugar found in plant cell walls []. Researchers are exploring its use in the production of:

- Levulinic Acid: A platform chemical with applications in biofuels and biodegradable polymers [].

- Lysine: An essential amino acid used in food and animal feed production [].

- Vitamin C: A vital nutrient with antioxidant properties [].

These applications contribute to the development of sustainable alternatives to petroleum-based chemicals.

Potential in Drug Discovery

The unique chemical structure of furfuryl alcohol makes it an interesting candidate for drug discovery research. Scientists are investigating its potential in the development of drugs for various therapeutic areas, including:

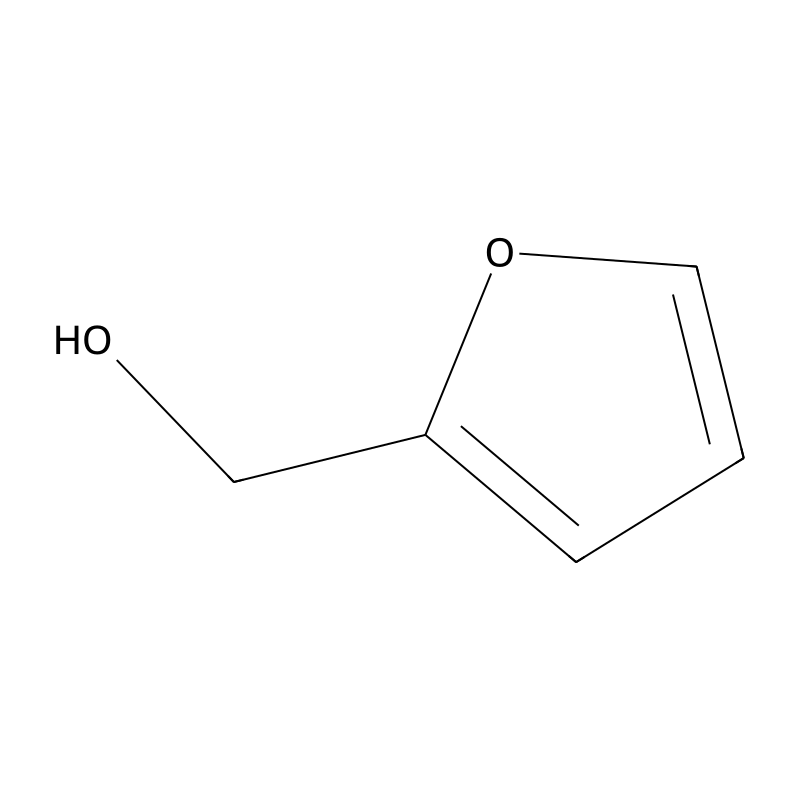

Furfuryl alcohol is an organic compound characterized by the molecular formula C5H6O2 and a molecular weight of 98.1 g/mol. It appears as a colorless to pale yellow liquid with a faint, sweet, and somewhat nutty odor. The compound is produced primarily through the hydrogenation of furfural, which itself is derived from biomass materials such as corncobs and sugarcane bagasse . Furfuryl alcohol is miscible with many organic solvents but exhibits limited solubility in water .

- Polymerization: Under acidic conditions or heat, furfuryl alcohol can polymerize into poly(furfuryl alcohol), which is used in producing thermosetting resins .

- Diels–Alder Reactions: It can undergo Diels–Alder reactions with electrophilic alkenes and alkynes .

- Hydroxymethylation: This reaction leads to the formation of 1,5-bis(hydroxymethyl)furan .

- Hydrogenation: This process can yield hydroxymethyl derivatives of tetrahydrofuran and 1,5-pentanediol .

- Oxidation: Furfuryl alcohol can be oxidized to form levulinic acid .

The primary method for synthesizing furfuryl alcohol is through the hydrogenation of furfural. This can be achieved via:

- Vapor-phase Reaction: This method is commonly used due to its efficiency at atmospheric pressure .

- Liquid-phase Reaction: Although less common, this method is also viable for producing furfuryl alcohol from furfural .

Furfuryl alcohol has numerous applications across various industries:

- Resin Production: It serves as a key ingredient in producing furan resins used for adhesives and coatings due to their thermal and chemical resistance .

- Industrial Solvent: It is utilized as a solvent for extracting and refining chemicals.

- Chemical Intermediates: Furfuryl alcohol is a precursor for synthesizing pharmaceuticals, herbicides, and flavoring agents .

Furfuryl alcohol shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Furfural | C5H4O | Precursor to furfuryl alcohol; aldehyde group |

| Tetrahydrofuran | C4H8O | Saturated derivative of furan; used as solvent |

| 2-Furylethanol | C6H8O2 | Contains both furan and ethanol groups |

Uniqueness of Furfuryl Alcohol

Furfuryl alcohol's distinctiveness lies in its dual functional groups—both furan and hydroxymethyl—which enable diverse

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR.

Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour

Colorless to amber liquid with a faint, burning odor.

Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]

Color/Form

Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air)

XLogP3

Boiling Point

171.0 °C

171 °C

170 °C

338°F

Flash Point

167 °F (75 °C) (Open cup)

75 °C c.c.

167°F

149°F

Vapor Density

3.37 (Air = 1)

Relative vapor density (air = 1): 3.4

3.4

Density

d234 1.13

1.1296 g/cu cm at 20 °C

Relative density (water = 1): 1.13

1.126-1.136

1.13

LogP

0.28

log Kow= 0.28

Odor

Melting Point

-14.6 °C

-31°C

-31 °C

-24°F

6°F

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

0.61 mmHg

0.609 mm Hg at 25 °C (est)

Vapor pressure, Pa at 20 °C: 53

0.4 mmHg

(77°F): 0.6 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

25212-86-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Continuous vapor-phase hydrogenation of furfural.

By the catalytic reduction of furfural using nickel and copper chromium oxide catalysts.

General Manufacturing Information

2-Furanmethanol, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Agriculture, forestry, fishing and hunting

All other basic organic chemical manufacturing

Fabricated metal product manufacturing

Industrial gas manufacturing

Oil and gas drilling, extraction, and support activities

2-Furanmethanol: ACTIVE

The polymer is used as a mortar for bonding acid-proof brick and chemical masonry.

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Probing electrosynthetic reactions with furfural on copper surfaces

Junnan Li, Nikolay KornienkoPMID: 33899065 DOI: 10.1039/d1cc01429c

Abstract

This work entails the integrated use of electrochemistry and operando Raman spectroscopy to probe the reduction of a biomass platform, furfural, to value-added chemicals on Cu electrodes. The results reveal key structural differences of the Cu that dictate selectivity for furfuryl alcohol or 2-methylfuran.Fully Automated Identification of Coffee Species and Simultaneous Quantification of Furfuryl Alcohol Using NMR Spectroscopy

Dirk W Lachenmeier, Jan Teipel, Andreas Scharinger, Thomas Kuballa, Stephan G Walch, Franziska Grosch, Mirko Bunzel, Alex O Okaru, Steffen SchwarzPMID: 33241277 DOI: 10.1093/jaocint/qsz020

Abstract

Coffee is a popular beverage with two species, Coffea canephora and C. arabica, being commercially exploited. The quality and commercial value of coffee is dependent on species and processing. C. arabica typically obtains a higher price on the market compared to C. canephora. Coffee beans undergo roasting during processing, resulting in the formation of flavor compounds including furfuryl alcohol which has been classified by the International Agency for Research on Cancer as possibly carcinogenic to humans (Group 2B).The aim of this study was to identify coffee species and other properties using nuclear magnetic resonance (NMR) spectroscopy, specifically to conduct quantification of the roasting process contaminant furfuryl alcohol.

The quantification of furfuryl alcohol was performed from the NMR spectra using the pulse length-based concentration (PULCON) methodology. Prior to NMR analysis, samples were extracted using deuterated chloroform.

Roasting experiments identified the maximum roasting temperature to be the most significant factor in the formation of furfuryl alcohol. Among the coffee species, C. canephora was found to contain a relatively lower amount of furfuryl alcohol compared to C. arabica. The roasting of wet processed coffee resulted in higher contents of furfuryl alcohol. Geographical origin and variety within species had no influence on the furfuryl alcohol content.

Validation results show that NMR spectroscopy is fit-for-purpose to obtain targeted information of coffee samples.

The PULCON NMR methodology allows a simple, rapid and accurate determination of constituents of coffee.

Investigation on the mitigation effects of furfuryl alcohol and 5-hydroxymethylfurfural and their carboxylic acid derivatives in coffee and coffee-related model systems

Abdullatif Albouchi, Michael MurkovicPMID: 33233124 DOI: 10.1016/j.foodres.2020.109444

Abstract

The mitigation of furfuryl alcohol, 5-hydroxymethylfurfural, 2-furoic acid, and 5-hydroxymethyl 2-furoic acid was conducted in two dry model systems mimicking coffee and an actual coffee system by incorporating 14 chemicals, that are categorized to phenolic acids, flavonoids, non-phenolic antioxidants, and non-antioxidant agents. Mitigation effects were determined as the decrease in the levels of the studied furan derivatives after the systems went through a controlled roasting process. Strong mitigation effects in the dry model systems were observed after the application of phenolic acids, quinic acid or EDTA. The mitigation effects of phenolic acids and flavonoids depended on the number and availability of phenolic hydroxyl groups. Certain agents exhibited a furan derivative-specific reducing effect while most of them showed a generalized effect. The mitigation efficacy decreased with the increasing complexity of the tested systems. In the coffee system, mitigation effects were almost completely lost in comparison with dry model systems. Still, taurine and sodium sulfite exerted the strongest mitigation effect in the coffee system.Catalytic conversion of corncob to furfuryl alcohol in tandem reaction with tin-loaded sulfonated zeolite and NADPH-dependent reductase biocatalyst

Yuan-Yuan Li, Qing Li, Peng-Qi Zhang, Cui-Luan Ma, Jian-He Xu, Yu-Cai HePMID: 33120059 DOI: 10.1016/j.biortech.2020.124267

Abstract

In this study, tin-loaded sulfonated zeolite (Sn-zeolite) catalyst was synthesized for catalysis of raw corncob (75.0 g/L) to 103.0 mM furfural at 52.3% yield in water (pH 1.0) at 170 °C. This corncob-derived furfural was subsequently biotransformed with recombinant E. coli CG-19 cells coexpressing NADPH-dependent reductase and glucose dehydrogenase at 35 °C by supplementary of glucose (1.5 mol glucose/mol furfural), sodium dodecyl sulfate (0.50 mM) and NADP(1.0 μmol NADP

/mmol furfural) in the aqueous catalytic media (pH 7.5). Both sodium dodecyl sulfate (0.50 mM) and Sn

(1.0 mM) could promote reductase activity by 1.4-folds. Within 3 h, furfural was wholly catalyzed into furfuryl alcohol. By combining chemical catalysis with Sn-zeolite and biocatalysis with CG-19 cells in one-pot, an effective and sustainable process was established for tandemly catalyzing renewable biomass into furfuryl alcohol under environmentally-friendly way.

Comprehensive utilization of corncob for furfuryl alcohol production by chemo-enzymatic sequential catalysis in a biphasic system

Chong-Yang Bu, Yu-Xiu Yan, Li-Hua Zou, Shui-Ping Ouyang, Zhao-Juan Zheng, Jia OuyangPMID: 33010718 DOI: 10.1016/j.biortech.2020.124156

Abstract

A new process for the production of furfuryl alcohol from corncob was constructed by using deep eutectic solvents and whole cell catalysis in this paper. Firstly, the corncob was treated with deep eutectic solvents to convert the xylan into furfural, and then the pretreated corncob residue was enzymatically hydrolyzed to obtain a glucose-rich enzymatic hydrolysate, which was used to provide NADH for Bacillus coagulans NL01 during the process of furfural reduction. The furfural yield could reach 46% using the selected choline chloride-oxalic acid as catalysts and corncob as substrate under the optimized catalytic condition at 120 °C for 30 min. The final furfuryl alcohol yield of 20.7% was achieved with corncob as substrate. Moreover, this catalytic system realized the recycling of deep eutectic solvents three times, the high-value production of furfuryl alcohol, and the comprehensive utilization of corncob.Furfuryl alcohol is a precursor for furfurylthiol in coffee

Christoph Cerny, Hedwig Schlichtherle-Cerny, Romelo Gibe, Yuan YuanPMID: 32920267 DOI: 10.1016/j.foodchem.2020.128008

Abstract

This study investigated the role of furfuryl alcohol (FFA) in the formation of furfurylthiol (FFT), the most important odorant in roasted coffee, using in-bean and spiking experiments. Green beans were spiked with FFA, and after roasting FFT was quantified by stable isotope dilution analysis. The FFT level in the roasted beans increased dose-dependently with addition of FFA. Additionally, beans were spiked with isotopically labelled d-FFA which generated isotopically labelled d

-FFT after roasting. However, no labelled furfural was observed. The results unambiguously show that FFA serves as a precursor of FFT in coffee. On the other hand, the data indicate that furfural stems not from oxidation of FFA and plays no major role as precursor for FFT formation during coffee roasting. The suggested formation pathway leads from FFA to the furfuryl cation, then protein-bound S-furfuryl-l-cysteine and by subsequent elimination to FFT.

One-pot biosynthesis of furfuryl alcohol and lactic acid via a glucose coupled biphasic system using single Bacillus coagulans NL01

Chong-Yang Bu, Yu-Xiu Yan, Li-Hua Zou, Zhao-Juan Zheng, Jia OuyangPMID: 32593878 DOI: 10.1016/j.biortech.2020.123705

Abstract

Furfuryl alcohol is an important reduction product from biomass derived furfural. This study developed one-pot biosynthesis of furfuryl alcohol and lactic acid by a glucose coupled biphasic system using single Bacillus coagulans NL01. Water/dioctyl phthalate is chosen as biphasic system to alleviate the toxicity of furfural and furfuryl alcohol. Under the optimal conditions, the high-concentration conversion (208 mM) of furfural was successfully converted in 6 h reaction with 98% furfural conversion and 88% furfuryl alcohol selectivity. Notably, glucose as co-substrate could be effectively converted to lactic acid in this biphasic system. About 264 mM furfuryl alcohol and 64.2 g/L lactic acid were simultaneously produced from 310 mM furfural and 71.3 g/L glucose within 8.5 h by a fed-batch strategy. The developed approach can not only increase the produced furfuryl alcohol concentration but also reduce the cost of overall approach by lactic acid co-production, indicating its potential for industrial applications.Copolymers of xylan-derived furfuryl alcohol and natural oligomeric tung oil derivatives

Bruna O Ribeiro, Victor S Valério, Alessandro Gandini, Talita M LacerdaPMID: 32798540 DOI: 10.1016/j.ijbiomac.2020.08.095

Abstract

The utilization of vegetable oils as biological oligomers for the synthesis of macromolecular materials has considerably evolved in the last decades, opening the way for the preparation of sophisticated materials based on synthetic processes for the design of polymers with very specific applications. Tung oil (TO), easily obtained from the seeds of the Asian tung tree (Vernicia fordii), is a relatively cheap commodity that has as its main constituent (~85%) a peculiar natural oligomeric triglyceride structure in which each chain bears three conjugated unsaturations corresponding to α-eleostearic acid. Following a previous study based on the association of TO with furans for the preparation of linear and cross-linked structures based on the Diels-Alder click reaction, the present study deals with the cationic (co) polymerization of xylan-derived furfuryl alcohol (FA) with TO, in order to combine the high intrinsic flexibility of the crosslinked TO polymers with the stiffness of the FA resin, which should lead to fully bio-based crosslinked materials with a tunable glass transition. Three approaches were investigated using trifluoroacetic acid (TFA) in chloroform, viz. (i) combining crude TO and furfuryl alcohol, (ii) combining methyl α-eleostearate and furfuryl alcohol, and (iii) polymerizing furfuryl α-eleostearate itself. The polymerization reactions with varying TFA concentrations were followed byH NMR spectroscopy, and it was possible to get valuable information on mechanistic aspects. Also, higher concentrations of TFA were used to synthesize and isolate polymer networks, in order to understand their molecular characteristic as well as access their main thermal properties.

Dynamic Trapping as a Selective Route to Renewable Phthalide from Biomass-Derived Furfuryl Alcohol

Christopher S Lancefield, Bart Fölker, Razvan C Cioc, Katarina Stanciakova, Rosa E Bulo, Martin Lutz, Marc Crockatt, Pieter C A BruijnincxPMID: 32885556 DOI: 10.1002/anie.202009001

Abstract

A novel route for the production of the versatile chemical building block phthalide from biorenewable furfuryl alcohol and acrylate esters is presented. Two challenges that limit sustainable aromatics production via Diels-Alder (DA) aromatisation-an unfavourable equilibrium position and undesired regioselectivity when using asymmetric addends-were addressed using a dynamic kinetic trapping strategy. Activated acrylates were used to speed up the forward and reverse DA reactions, allowing for one of the four DA adducts to undergo a selective intramolecular lactonisation reaction in the presence of a weak base. The adduct is removed from the equilibrium pool, pulling the system completely to the product with a fixed, desired regiochemistry. A single 1,2-regioisomeric lactone product was formed in up to 86 % yield and the acrylate activating agent liberated for reuse. The lactone was aromatised to give phthalide in almost quantitative yield in the presence of AcO and a catalytic amount of strong acid, or in 79 % using only catalytic acid.